ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate
説明
特性
IUPAC Name |
ethyl 4-[1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-3-32-22(30)27-14-12-26(13-15-27)21(29)19-20(16-8-6-7-11-23-16)28(25-24-19)17-9-4-5-10-18(17)31-2/h4-11H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUQIYAWGWAASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 358.41 g/mol. Its structure features a triazole ring, a piperazine moiety, and an ethyl ester functional group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : This is achieved through the reaction of an appropriate azide with an alkyne in the presence of a copper catalyst.
- Piperazine Derivative Formation : The piperazine ring is introduced via nucleophilic substitution reactions.
- Carboxylation : The final step involves the introduction of the ethyl carboxylate group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate have shown significant activity against various bacterial strains.
| Compound | Activity (MIC) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 5 μg/mL | Staphylococcus aureus |
| Triazole Derivative B | 10 μg/mL | Escherichia coli |
| Ethyl Triazole Compound | 7 μg/mL | Mycobacterium tuberculosis |
The compound exhibited an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .
Anticancer Activity
In vitro studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | MCF-7 (Breast Cancer) | 1.1 |
| Compound Y | HCT-116 (Colon Cancer) | 2.6 |
| Ethyl Triazole Compound | HepG2 (Liver Cancer) | 1.4 |
These results indicate that ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate may possess significant anticancer properties .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the alteration of bacterial cell membranes.
Case Studies
Several case studies have documented the effects of triazole derivatives in clinical settings:
- Case Study on Tuberculosis Treatment : A derivative similar to ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate was tested in patients with multi-drug resistant tuberculosis and showed promising results in reducing bacterial load .
- Anticancer Trials : Clinical trials involving triazole derivatives demonstrated improved patient outcomes in terms of tumor shrinkage and overall survival rates compared to standard therapies .
類似化合物との比較
The compound is compared below with structurally analogous molecules, categorized by core heterocycles, substituent variations, and functional groups.
Heterocyclic Core Variations
Key Insights :
- Tetrazole analogs (e.g., ) may exhibit altered solubility and hydrogen-bonding profiles due to the tetrazole’s acidity.
- 1,2,4-Triazole derivatives (e.g., ) with sulfur linkages show divergent electronic properties compared to 1,2,3-triazoles.
Substituent Variations
Key Insights :
- Electron-donating groups (e.g., 2-methoxy) improve binding to aromatic residues in enzymes, while electron-withdrawing groups (e.g., Cl in ) enhance stability but reduce solubility.
- Fluorophenyl substituents (e.g., ) may increase metabolic stability and bioavailability due to fluorine’s electronegativity.
Functional Group Variations
| Compound Name | Functional Groups | Impact on Reactivity/Bioactivity | Reference |
|---|---|---|---|
| Ethyl 4-(1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperazine-1-carboxylate (Target) | Carbonyl bridge, ethyl carboxylate | Carbonyl enables hydrogen bonding; carboxylate enhances solubility | - |
| Ethyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate | Azolidinone (cyclic urea) | Increased rigidity and potential protease inhibition | |
| Ethyl 4-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate | Thiazolidinone, pyridopyrimidine | Antidiabetic/anti-inflammatory potential (thiazolidinone) |
Key Insights :
- Thiazolidinone-pyridopyrimidine hybrids (e.g., ) leverage dual heterocyclic systems for multi-target activity.
準備方法
N-Ethylation of Piperazine
Piperazine undergoes selective N-ethylation using ethyl chloroformate under Schotten-Baumann conditions. A patent by describes a catalytic method employing Cu-Co-Mo/Al₂O₃ at 80–350°C under 0.1–10.0 MPa pressure, achieving >90% yield. Key parameters include:
Crystallization and Purification
The crude product is recrystallized from hexane/ethyl acetate (3:1), yielding white crystals (mp 92–94°C). Purity is confirmed via HPLC (>99%) and ¹H NMR (δ 1.25 ppm, triplet, CH₂CH₃; δ 4.12 ppm, quartet, OCH₂).
Synthesis of Intermediate B: 1-(2-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC between 2-azido-1-methoxybenzene and pyridin-2-yl acetylene forms the triazole core. Adapted from, the protocol involves:
- Azide preparation : 2-Methoxyaniline is diazotized with NaNO₂/HCl at 0°C, followed by reaction with NaN₃ to yield 2-azido-1-methoxybenzene.
- Alkyne synthesis : Pyridin-2-yl acetylene is generated via Sonogashira coupling of 2-bromopyridine with trimethylsilylacetylene, followed by desilylation.
- Cycloaddition :
Carboxylic Acid Functionalization
The triazole is carboxylated at position 4 using CO₂ under palladium catalysis (Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C). Alternative routes involve hydrolysis of a nitrile intermediate (H₂SO₄, H₂O, reflux).
Amide Coupling to Assemble the Final Product
Activation of Intermediate B
The carboxylic acid (Intermediate B) is activated as an acid chloride using SOCl₂ (neat, reflux, 2 h). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF.
Coupling with Intermediate A
Piperazine derivative (Intermediate A) is added to the acid chloride solution with Et₃N (3 eq) at 0°C. The reaction proceeds at room temperature for 12 h, monitored by TLC (hexane:EtOAc = 1:1). The product is isolated via column chromatography (SiO₂, hexane/EtOAc gradient), yielding the title compound as a pale-yellow solid (mp 184–185°C).
Optimization and Mechanistic Insights
Regiochemical Control in Triazole Formation
CuAAC typically produces 1,4-disubstituted triazoles. Achieving 1,5-disubstitution (as in the target) requires alternative strategies:
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 20 min) enhances reaction rates and yields (>99%) for triazole formation, as demonstrated in analogous systems.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.49–8.51 (m, 1H, pyridyl-H), 7.57–7.60 (m, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.38 (s, 4H, piperazine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 165.2 (C=O), 152.1 (triazole-C), 149.8 (pyridyl-C), 56.7 (OCH₃), 14.3 (CH₂CH₃).
- HRMS : [M + H]⁺ calcd for C₂₂H₂₃N₅O₄: 445.1745; found: 445.1743.
X-ray Crystallography
Single-crystal X-ray analysis (from) confirms the planar triazole ring (r.m.s. deviation = 0.0068 Å) and dihedral angles between aromatic systems.
Scalability and Industrial Applicability
Batch vs. Continuous Flow
Batch processes (e.g.,) are suitable for small-scale synthesis (<1 kg), while continuous flow systems improve efficiency for larger batches (>10 kg).
Environmental Considerations
- Solvent recovery : DMF is recycled via distillation (≥95% recovery).
- Catalyst reuse : CuI catalysts are recovered via filtration and reused up to 5 cycles without significant activity loss.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity by optimizing solvent polarity and temperature (e.g., DMF at 60–80°C) .
- Step 2: Coupling the triazole moiety to the piperazine-carboxylate backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to prevent hydrolysis .
- Step 3: Introducing the 2-methoxyphenyl and pyridinyl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling, requiring precise control of pH and catalyst loading (e.g., Pd(PPh₃)₄ at 1–2 mol%) . Monitoring: Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and intermediate structures confirmed by -NMR .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): - and -NMR to verify substituent positions and piperazine ring conformation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis using SHELXL for resolving ambiguous stereochemistry or regiochemistry .
Q. How can researchers assess the compound’s stability under varying conditions?
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
- pH Stability: Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Multi-Technique Validation: Cross-reference NMR data with IR (to confirm functional groups) and X-ray structures .
- Computational Modeling: Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Design of Experiments (DoE): Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity in triazole formation .
Q. How can computational methods predict the compound’s biological activity?
- Molecular Docking: AutoDock or Glide to simulate binding to targets (e.g., kinases or GPCRs), prioritizing residues within 5 Å of the triazole and pyridinyl groups .
- Molecular Dynamics (MD): GROMACS simulations to assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond interactions .
Q. What approaches validate the compound’s mechanism of action in enzymatic assays?
- Enzyme Inhibition Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations to determine values .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement .
Data Contradiction and Validation
Q. How to address discrepancies between crystallographic and spectroscopic data?
- Twinned Crystals: Use SHELXL’s TWIN command to refine twinned structures and validate against NMR-derived torsion angles .
- Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility that X-ray static structures may miss .
Q. What methods reconcile low bioactivity despite strong computational predictions?
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
- Permeability Assays: Caco-2 cell models to evaluate intestinal absorption and blood-brain barrier penetration .
Structure-Activity Relationship (SAR) Studies
Q. How to design SAR studies for this compound?
- Functional Group Variation: Synthesize analogs with substituted triazoles (e.g., 4-fluoro vs. 4-methoxy) and test against target proteins .
- Piperazine Modifications: Replace the ethyl carboxylate with tert-butyl or benzyl groups to probe steric effects on receptor binding .
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